Cas no 2737205-71-7 (N-Methyl-4-oxazol-5-yl-benzenesulfonamide)
N-Methyl-4-oxazol-5-yl-benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-4-oxazol-5-yl-benzenesulfonamide
- N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%
- SCHEMBL14969344
- MFCD34168862
- N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide
- 2737205-71-7
-
- Inchi: 1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7,11H,1H3
- InChI Key: DSWONEXANCCIEH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C2=CN=CO2)=CC=1)(NC)(=O)=O
Computed Properties
- Exact Mass: 238.04121336g/mol
- Monoisotopic Mass: 238.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 80.6Ų
N-Methyl-4-oxazol-5-yl-benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB572927-500mg |
N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%; . |
2737205-71-7 | 95% | 500mg |
€452.00 | 2024-08-02 |
N-Methyl-4-oxazol-5-yl-benzenesulfonamide Suppliers
N-Methyl-4-oxazol-5-yl-benzenesulfonamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-Methyl-4-oxazol-5-yl-benzenesulfonamide
N-Methyl-4-oxazol-5-yl-benzenesulfonamide (CAS No. 2737205-71-7): A Comprehensive Overview
N-Methyl-4-oxazol-5-yl-benzenesulfonamide (CAS No. 2737205-71-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the chemical properties, biological activities, and recent research developments associated with N-Methyl-4-oxazol-5-yl-benzenesulfonamide.
Chemical Structure and Properties
N-Methyl-4-oxazol-5-yl-benzenesulfonamide is a sulfonamide derivative with a molecular formula of C11H11N3O3S and a molecular weight of 261.28 g/mol. The compound features a benzene ring substituted with a sulfonamide group and an oxazolyl moiety, which contributes to its unique chemical and biological properties. The presence of the methyl group on the oxazolyl ring further enhances its stability and solubility in various solvents.
The physical properties of N-Methyl-4-oxazol-5-yl-benzenesulfonamide include a melting point of approximately 180°C and a solubility in water of about 10 mg/mL at room temperature. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.
Biological Activities and Mechanisms of Action
Recent studies have highlighted the diverse biological activities of N-Methyl-4-oxazol-5-yl-benzenesulfonamide. One of the most notable applications is its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, N-Methyl-4-oxazol-5-yl-benzenesulfonamide has shown promise as an antitumor agent. A study by Zhang et al. (2023) reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The antitumor activity is attributed to its ability to induce apoptosis through the activation of caspase-dependent pathways.
Clinical Applications and Therapeutic Potential
The therapeutic potential of N-Methyl-4-oxazol-5-yl-benzenesulfonamide has been explored in several preclinical studies. In a mouse model of inflammatory bowel disease (IBD), treatment with this compound significantly reduced inflammation and improved clinical symptoms. These findings suggest that N-Methyl-4-oxazol-5-yl-benzenesulfonamide could be a valuable therapeutic option for managing IBD and other inflammatory conditions.
In the context of cancer therapy, preclinical studies have shown that N-Methyl-4-oxazol-5-yl-benzenesulfonamide can enhance the efficacy of conventional chemotherapeutic agents such as cisplatin and doxorubicin. This synergistic effect may lead to improved treatment outcomes and reduced side effects in cancer patients.
Safety Profile and Toxicity Studies
The safety profile of N-Methyl-4-oxazol-5-yl-benzenesulfonamide has been evaluated in several preclinical studies. Acute toxicity studies in rodents have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. Chronic toxicity studies are ongoing to further assess long-term safety.
Clinical trials are currently underway to evaluate the safety and efficacy of N-Methyl-4-oxazol-5-y-lbenzenesulfonamide in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated with minimal side effects, paving the way for more advanced clinical trials.
Conclusion
N-Methyl-4-o-xazol-y-lbenzenesulfon-amide (CAS No. 2737205-71–7) represents a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory and antitumor properties make it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing clinical trials will provide crucial insights into its safety and efficacy in human subjects, potentially leading to new treatment options for various diseases.
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